4-Benzylpiperazine-2,6-dione
Overview
Description
4-Benzylpiperazine-2,6-dione is a heterocyclic compound with the molecular formula C11H12N2O2. It is a derivative of piperazine, characterized by the presence of a benzyl group attached to the nitrogen atom at the 4-position and two carbonyl groups at the 2 and 6 positions.
Mechanism of Action
Target of Action
It is known that the piperazine ring, a common structural element in various pharmacologically active compounds , can interact with a variety of biological targets.
Mode of Action
It is known that the piperazine scaffold can be conformationally restricted by substituted bridges across the 2- and 6-position . This allows the compound to present itself in a defined conformation, which fits exactly into the binding pocket of its target .
Biochemical Pathways
The piperazine ring is a common structural element in various pharmacologically active compounds , suggesting that it may interact with multiple biochemical pathways.
Result of Action
The piperazine ring is a common structural element in various pharmacologically active compounds , suggesting that it may have a wide range of biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylpiperazine-2,6-dione typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Subsequent deprotection steps yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Benzylpiperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkyl halides are employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted piperazines .
Scientific Research Applications
4-Benzylpiperazine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
1-Benzylpiperazine: Similar structure but lacks the carbonyl groups at the 2 and 6 positions.
1-Cyclohexylpiperazine-2,6-dione: Contains a cyclohexyl group instead of a benzyl group.
1-(3-(1H-imidazol-1-yl)propyl)piperazine-2,6-dione: Features an imidazole ring attached to the piperazine core.
Uniqueness: 4-Benzylpiperazine-2,6-dione is unique due to the presence of both the benzyl group and the carbonyl groups, which confer distinct chemical reactivity and biological activity. This combination of structural features makes it a valuable compound for various applications in research and industry .
Biological Activity
4-Benzylpiperazine-2,6-dione (C11H12N2O2) is a heterocyclic compound that has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This compound features a benzyl group at the 4-position of the piperazine ring and carbonyl groups at the 2 and 6 positions, which contribute to its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzyme inhibitors and receptor ligands. The piperazine ring is a common scaffold in many pharmacologically active compounds, and modifications such as those present in this compound can lead to enhanced binding affinities for specific targets.
Target Proteins
Research has indicated that derivatives of benzylpiperazine can selectively inhibit members of the Bcl-2 family proteins, particularly Mcl-1, which is implicated in cancer cell survival. A study demonstrated that certain benzylpiperazine derivatives exhibited binding affinities in the micromolar range (Ki < 20 μM) towards Mcl-1, suggesting their potential as selective anticancer agents .
Biological Activities
The biological activities of this compound encompass various pharmacological effects:
- Anticancer Activity : Selective inhibition of anti-apoptotic proteins like Mcl-1 has been observed, with some compounds showing remarkable selectivity and potency .
- Neuropharmacological Effects : The compound may also exhibit stimulant properties similar to other piperazine derivatives, affecting serotonin uptake and receptor interactions .
Case Studies
- Mcl-1 Inhibition Study : A study focused on the design and synthesis of benzylpiperazine derivatives aimed at inhibiting Mcl-1. Among the synthesized compounds, one exhibited a Ki value of 0.18 μM for Mcl-1, indicating high potency. The study utilized molecular docking to elucidate binding modes and affinities .
- Self-Assembly Approaches : Research on self-assembly techniques using piperazine derivatives demonstrated their utility in developing molecularly imprinted polymers (MIPs) for selective rebinding applications. These studies highlight the versatility of such compounds in creating targeted therapeutic agents .
Comparative Analysis
The unique structural features of this compound differentiate it from other similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Benzylpiperazine | Lacks carbonyl groups | General stimulant effects |
1-Cyclohexylpiperazine-2,6-dione | Cyclohexyl group instead of benzyl | Potentially similar activity |
1-(3-(1H-imidazol-1-yl)propyl)piperazine-2,6-dione | Imidazole ring addition | Unique receptor interactions |
Properties
IUPAC Name |
4-benzylpiperazine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-10-7-13(8-11(15)12-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VURIYIYAKMLWMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340034 | |
Record name | 4-Benzyl-piperazine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35975-17-8 | |
Record name | 4-Benzyl-piperazine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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